molecular formula C15H19NO2 B12524208 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester CAS No. 676132-43-7

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester

Cat. No.: B12524208
CAS No.: 676132-43-7
M. Wt: 245.32 g/mol
InChI Key: DCBMOGBWMXETKH-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.321 . This compound is known for its unique structure, which includes a pyrrolidine ring, a propenyl group, and a phenylmethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with phenylmethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester can be compared with similar compounds such as:

Biological Activity

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, phenylmethyl ester, commonly referred to as benzyl-2-prop-2-enylpyrrolidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H15_{15}NO2_2
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 676132-43-8

Biological Activity Overview

The biological activity of 1-Pyrrolidinecarboxylic acid derivatives is often linked to their ability to interact with various biochemical pathways. Research indicates potential applications in areas such as:

The mechanisms through which this compound exerts its biological effects may include:

  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, these compounds can increase cyclic AMP (cAMP) levels, leading to enhanced cellular signaling and potentially improving cognitive functions and mood regulation .
  • Modulation of Neurotransmitter Release : There is evidence that pyrrolidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood and cognitive functions .

Antimicrobial Studies

A study evaluating the antimicrobial activity of various pyrrolidine derivatives found that certain analogs showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolism.

Cognitive Enhancement Research

Research published in the Journal of Medicinal Chemistry highlighted the potential of pyrrolidine derivatives as PDE inhibitors. In vitro studies demonstrated that these compounds could significantly enhance cAMP levels in neuronal cells, suggesting a pathway for cognitive enhancement .

Anti-inflammatory Potential

In a review discussing plant-derived bioactive compounds, it was noted that several pyrrolidine-based compounds exhibited anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. While direct studies on 1-Pyrrolidinecarboxylic acid are scarce, related compounds have shown promise in this area .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelMechanism
AntimicrobialModerateMembrane disruption
Cognitive EnhancementHighPDE inhibition
Anti-inflammatoryModerateCytokine modulation

Properties

CAS No.

676132-43-7

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-2-7-14-10-6-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2

InChI Key

DCBMOGBWMXETKH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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